3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Description
The compound is a complex organic molecule that contains several functional groups including a benzimidazole ring, a thiazolidinone ring, and an allylthio group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The benzimidazole and thiazolidinone rings are aromatic and would contribute to the stability of the molecule. The allylthio group could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively stable and resistant to degradation. The compound might also exhibit interesting optical properties due to the presence of conjugated pi systems .Mechanism of Action
Future Directions
The study of complex organic molecules like this one is a vibrant field of research with many potential applications, particularly in the development of new pharmaceuticals. Future research could explore the synthesis of this compound, its physical and chemical properties, and its potential biological activity .
Properties
IUPAC Name |
(5Z)-3-[3-oxo-3-(2-prop-2-enylsulfanylbenzimidazol-1-yl)propyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S4/c1-2-11-29-20-22-15-7-3-4-8-16(15)24(20)18(25)9-10-23-19(26)17(30-21(23)27)13-14-6-5-12-28-14/h2-8,12-13H,1,9-11H2/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHLDXYZPDHTRW-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)CCN3C(=O)C(=CC4=CC=CS4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)CCN3C(=O)/C(=C/C4=CC=CS4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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